A Comprehensive Technical Guide to 1,2,3,6,7,8-Hexahydropyrene
A Comprehensive Technical Guide to 1,2,3,6,7,8-Hexahydropyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,2,3,6,7,8-hexahydropyrene, a partially hydrogenated polycyclic aromatic hydrocarbon. It details the compound's chemical and physical properties, experimental protocols for its synthesis and analysis, and its significance as a chemical intermediate. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or have an interest in pyrene derivatives and related compounds.
Chemical and Physical Properties
1,2,3,6,7,8-Hexahydropyrene, with the CAS Registry Number 1732-13-4 , is a white to off-white crystalline solid.[1][2] It is a derivative of pyrene in which two of the four aromatic rings have been selectively hydrogenated. This structural modification significantly alters its chemical reactivity compared to the parent pyrene molecule.[3]
General Properties
| Property | Value | Reference |
| CAS Number | 1732-13-4 | [4][5][6][7] |
| Molecular Formula | C₁₆H₁₆ | [2][3][4][5][7][8] |
| Molecular Weight | 208.30 g/mol | [3][4][5][7][8] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >98.0% (GC) |
Physical Properties
| Property | Value | Reference |
| Melting Point | 130-134 °C | [1][2][6] |
| Boiling Point | 282.51°C (rough estimate) | [1] |
| Density | 1.0102 (estimate) | [1] |
| Water Solubility | 229.1 ug/L (4 ºC) | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1] |
| Refractive Index | 1.5000 (estimate) | [1] |
Experimental Protocols
Synthesis of 1,2,3,6,7,8-Hexahydropyrene
The primary method for synthesizing 1,2,3,6,7,8-hexahydropyrene is through the selective catalytic hydrogenation of pyrene.[2][3] The choice of catalyst and reaction conditions is crucial to achieve a high yield of the desired hexahydropyrene isomer.
2.1.1. Starting Material and Purification
The precursor for the synthesis is the polycyclic aromatic hydrocarbon, pyrene.[3] The purity of the starting pyrene is critical, as impurities can poison the catalyst and lead to the formation of undesired byproducts.[3] Common purification techniques for commercial pyrene include:
-
Column Chromatography: Using adsorbents like Florisil, silica, or alumina.[3][9]
-
Desulfurization: Treatment with Raney® nickel to remove sulfur-containing impurities that can poison nickel-based catalysts.[3]
2.1.2. Catalytic Hydrogenation
A common method involves the use of a modified skeleton nickel catalyst in a high-pressure reactor.[2]
-
Catalyst: Modified skeleton nickel.[2]
-
Reactor: Kettle type high-pressure reactor.[2]
-
Temperature: 50-170 °C.[2]
-
Pressure: 0.4-3 MPa.[2]
-
Reaction Time: 0.25-20 hours.[2]
-
Outcome: This method can achieve a raw material conversion rate of 100% with a yield of 1,2,3,6,7,8-hexahydropyrene approaching 80%.[2]
Alternatively, palladium on carbon (Pd/C) can be used as a catalyst, which may produce a mixture of 1,2,3,6,7,8-hexahydropyrene and 4,5,9,10-tetrahydropyrene.[3] The selectivity is influenced by hydrogen pressure, temperature, and reaction time.[3] Another reported method for reduction is using sodium in 1-pentanol or isoamyl alcohol, which primarily yields 1,2,3,6,7,8-hexahydropyrene that can be purified by crystallization from ethanol.[9]
Caption: Synthesis workflow for 1,2,3,6,7,8-Hexahydropyrene.
Analytical Methods
The analysis and identification of 1,2,3,6,7,8-hexahydropyrene are typically performed using standard analytical techniques for organic compounds.
-
Gas Chromatography (GC): A documented method for the analysis of this compound, used to separate it from other components in a mixture.[3]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Electron ionization mass spectrometry (EI-MS) is a valuable technique for this purpose.[3]
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the analysis of polycyclic aromatic hydrocarbons and their derivatives.[10]
Chemical Reactivity and Applications
The partially saturated structure of 1,2,3,6,7,8-hexahydropyrene, with its isolated naphthalene-like aromatic core, leads to a more straightforward reactivity profile compared to pyrene.[3]
Electrophilic Aromatic Substitution
While electrophilic aromatic substitution (EAS) on pyrene occurs at the 1, 3, 6, and 8 positions, direct monosubstitution can be difficult to control.[9] In 1,2,3,6,7,8-hexahydropyrene, the reactivity is simplified, with a high regioselectivity for substitution at the 4-position of the aromatic core.[3] A key example is the bromination to produce 4-bromo-1,2,3,6,7,8-hexahydropyrene, a valuable synthetic intermediate.[3]
Caption: Electrophilic aromatic substitution of 1,2,3,6,7,8-Hexahydropyrene.
Aromatization
1,2,3,6,7,8-Hexahydropyrene can be dehydrogenated (aromatized) back to the fully aromatic pyrene system. This is often achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.[3]
Applications
1,2,3,6,7,8-Hexahydropyrene serves as an important intermediate in the synthesis of various fine chemicals.[2] Its controlled reactivity allows for the synthesis of specifically substituted pyrene derivatives.[3][9] These derivatives are of interest in materials science and medicinal research.[2] For instance, it has been used in the synthesis of novel pyrene-fused chromophores for use in high-efficiency electroluminescent (EL) devices.[6] It has also been utilized in the synthesis of compounds for studying DNA modification and other medical research substances.[2]
Safety Information
This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use.[4] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
1,2,3,6,7,8-Hexahydropyrene is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it a key building block for the synthesis of a variety of substituted pyrene compounds with potential applications in materials science and biomedical research. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis in a laboratory setting.
References
- 1. 1,2,3,6,7,8-HEXAHYDROPYRENE CAS#: 1732-13-4 [m.chemicalbook.com]
- 2. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahydropyrene - Google Patents [patents.google.com]
- 3. 1,2,3,6,7,8-Hexahydropyrene | 1732-13-4 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]
- 7. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
